molecular formula C7H14ClNO B2582209 3-Azabicyclo[3.2.1]octan-6-ol hydrochloride CAS No. 2305252-97-3

3-Azabicyclo[3.2.1]octan-6-ol hydrochloride

Cat. No.: B2582209
CAS No.: 2305252-97-3
M. Wt: 163.65
InChI Key: OMGHUKNDBNOMHP-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.2.1]octan-6-ol hydrochloride is a bicyclic nitrogen-containing compound with the molecular formula C7H14ClNO. It is known for its unique structure, which includes a nitrogen atom incorporated into a bicyclic ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.2.1]octan-6-ol hydrochloride typically involves the enantioselective construction of the bicyclic scaffold. One common method includes the use of acyclic starting materials that contain the required stereochemical information to allow the stereocontrolled formation of the bicyclic structure . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of catalytic processes and optimized reaction conditions is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Azabicyclo[3.2.1]octan-6-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Azabicyclo[3.2.1]octan-6-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.2.1]octan-6-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its unique bicyclic structure allows it to bind to specific active sites on enzymes or receptors, thereby altering their activity .

Comparison with Similar Compounds

Uniqueness: 3-Azabicyclo[3.2.1]octan-6-ol hydrochloride is unique due to its specific substitution pattern and the position of the nitrogen atom within the bicyclic structure.

Properties

IUPAC Name

3-azabicyclo[3.2.1]octan-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-7-2-5-1-6(7)4-8-3-5;/h5-9H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGHUKNDBNOMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CNC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305252-97-3
Record name 3-azabicyclo[3.2.1]octan-6-ol hydrochloride
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